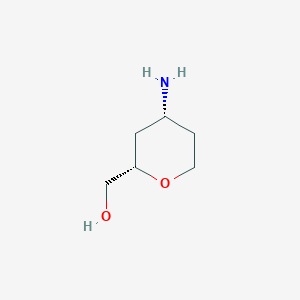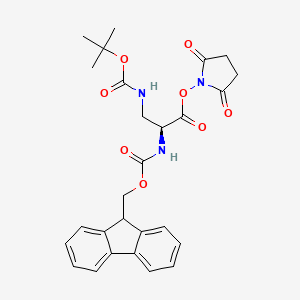
Fmoc-Dap(Boc)-OSu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Dap(Boc)-OSu, also known as Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid N-hydroxysuccinimide ester, is a derivative of diaminopropionic acid. It is commonly used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The compound is characterized by the presence of fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups, which are essential for its function in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Dap(Boc)-OSu typically involves the protection of the amino groups of diaminopropionic acid. The process begins with the protection of the α-amino group using the Fmoc group. This is followed by the protection of the β-amino group with the Boc group. The final step involves the activation of the carboxyl group with N-hydroxysuccinimide (OSu) to form the ester. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC). The use of bulk reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Dap(Boc)-OSu undergoes several types of chemical reactions, primarily focusing on the deprotection and coupling reactions essential for peptide synthesis. The compound can participate in:
Substitution Reactions: The OSu ester group is highly reactive and can be substituted by nucleophiles such as amino groups, facilitating the formation of peptide bonds.
Deprotection Reactions: The Fmoc and Boc groups can be selectively removed under specific conditions to expose the amino groups for further reactions.
Common Reagents and Conditions
Fmoc Deprotection: Typically achieved using piperidine in DMF.
Boc Deprotection: Usually carried out using trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane (TIS).
Coupling Reactions: Often involve the use of DCC or other carbodiimides to activate carboxyl groups for peptide bond formation.
Major Products Formed
The primary products formed from reactions involving this compound are peptides with specific sequences. The deprotection steps yield free amino groups that can further react to form extended peptide chains or other functionalized molecules .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-Dap(Boc)-OSu is widely used in the synthesis of complex peptides and proteins. Its protecting groups allow for the sequential addition of amino acids, enabling the construction of precise peptide sequences.
Biology
In biological research, the compound is used to create peptide-based probes and tags for studying protein interactions, enzyme activities, and cellular processes. The ability to introduce specific functional groups at defined positions makes it a valuable tool for biochemical studies .
Medicine
This compound is utilized in the development of peptide-based therapeutics and diagnostics. Its role in synthesizing bioactive peptides and peptide-drug conjugates is crucial for advancing targeted therapies and personalized medicine .
Industry
In the industrial sector, the compound is employed in the large-scale production of peptides for pharmaceuticals, cosmetics, and food additives. Its efficiency in peptide synthesis makes it a preferred choice for manufacturing high-purity peptide products .
Mechanism of Action
The mechanism of action of Fmoc-Dap(Boc)-OSu is primarily based on its ability to protect and activate amino groups during peptide synthesis. The Fmoc group provides temporary protection to the α-amino group, preventing unwanted side reactions. The Boc group similarly protects the β-amino group. The OSu ester activates the carboxyl group, facilitating the formation of peptide bonds with nucleophilic amino groups. This combination of protecting and activating functions allows for the controlled and sequential assembly of peptide chains .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Dap-OH: Lacks the Boc protecting group and OSu ester, making it less versatile for certain synthetic applications.
Boc-Dap(Fmoc)-OH: Similar structure but with reversed protecting groups, affecting its reactivity and application in peptide synthesis.
Fmoc-Dab(Boc)-OH: Contains a different amino acid backbone (diaminobutyric acid) but similar protecting groups, offering alternative properties for peptide synthesis.
Uniqueness
Fmoc-Dap(Boc)-OSu stands out due to its dual protecting groups and activated ester functionality. This unique combination allows for greater flexibility and control in peptide synthesis, making it a valuable compound for creating complex and high-purity peptides .
Properties
Molecular Formula |
C27H29N3O8 |
|---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C27H29N3O8/c1-27(2,3)37-25(34)28-14-21(24(33)38-30-22(31)12-13-23(30)32)29-26(35)36-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,34)(H,29,35)/t21-/m0/s1 |
InChI Key |
BIPYRSQBNUDAER-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


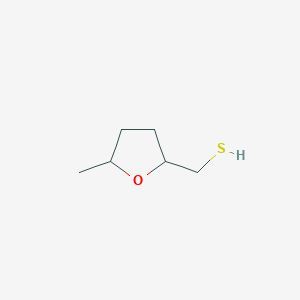
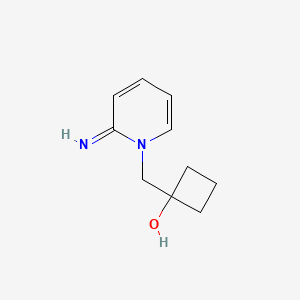
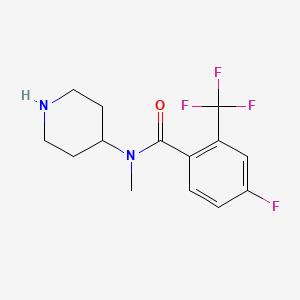
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]thian-3-amine](/img/structure/B13335358.png)
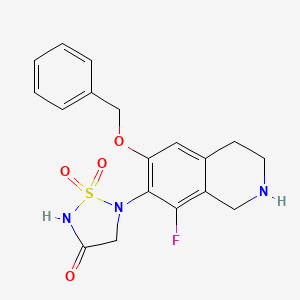
![2-[1-(4-Nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13335367.png)

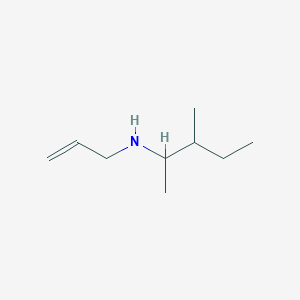
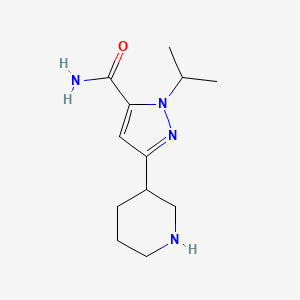
![(1'R,6'R)-6-Hydroxy-3'-methyl-4-pentyl-3-(pentylamino)-6'-(prop-1-en-2-yl)-[1,1'-bi(cyclohexane)]-2',3,6-triene-2,5-dione](/img/structure/B13335392.png)
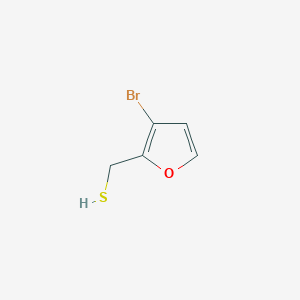
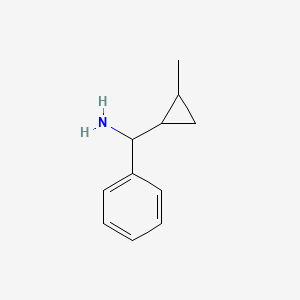
![1-[(3-Fluorophenyl)sulfanyl]cyclobutane-1-carboxylic acid](/img/structure/B13335417.png)
